N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 3-nitrophenyl group at position 6, a methyl group at position 3, and a benzyl carboxamide moiety at position 2. The 3-nitrophenyl group introduces strong electron-withdrawing effects, which may influence reactivity and binding interactions .
Properties
IUPAC Name |
N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-13-18(19(25)21-11-14-6-3-2-4-7-14)28-20-22-17(12-23(13)20)15-8-5-9-16(10-15)24(26)27/h2-10,12H,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVNMLXUCWACNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb). This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by forming a stable protein-ligand complex. This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate.
Biochemical Pathways
The inhibition of Pantothenate synthetase affects the pantothenate biosynthesis pathway, leading to a deficiency of coenzyme A. Coenzyme A is involved in various metabolic pathways, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. The disruption of these pathways can lead to the death of the Mtb.
Pharmacokinetics
The compound was designed using in silico admet prediction, which suggests that it may have favorable absorption, distribution, metabolism, excretion, and toxicity (admet) properties.
Result of Action
The compound exhibits potent antitubercular activity. The most active derivative, carrying a 4-nitro phenyl moiety, displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra. Importantly, no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line.
Biological Activity
N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H16N4O3S
- Molecular Weight : 392.4 g/mol
- CAS Number : 1172485-72-1
Biological Activities
This compound exhibits several notable biological activities:
-
Antimicrobial Activity :
- The compound has been investigated for its potential as an antimicrobial agent. It demonstrates inhibitory effects against various bacterial strains by interfering with cell wall synthesis and disrupting critical enzymatic pathways involved in bacterial growth .
- Anticancer Properties :
-
Antitubercular Activity :
- Similar compounds within the imidazo[2,1-b]thiazole family have shown promising results against Mycobacterium tuberculosis. While specific data on this compound is limited, related derivatives have demonstrated significant activity with IC50 values in the low micromolar range against M. tuberculosis .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
- Microtubule Disruption : It interferes with microtubule dynamics in cancer cells, leading to impaired mitosis and subsequent cell death .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Carboxamide Group
Table 1: Carboxamide Substituent Comparisons
Key Observations :
Modifications on the Imidazo[2,1-b][1,3]thiazole Core
Key Observations :
- Trifluoromethyl vs. Nitro Groups : Trifluoromethyl substituents () improve metabolic stability and lipophilicity compared to nitro groups, which may be prone to reduction in vivo .
- Fused Ring Systems : Benzoimidazothiazole derivatives () exhibit enhanced anti-inflammatory activity, suggesting that ring fusion could optimize steric and electronic interactions with targets.
Physical and Spectral Properties
- Melting Points : Analogous compounds with dihydrobenzodioxin groups () exhibit high melting points (238–271°C), indicative of strong intermolecular interactions. The target compound’s melting point is unreported but likely comparable.
- Spectroscopic Characterization: ¹H/¹³C NMR and LC-MS data () confirm structural integrity, with diagnostic peaks for methyl (δ 2.28 ppm) and nitro groups (δ ~8.0 ppm in aromatic regions) .
Preparation Methods
Cyclization of Thiazolium Precursors
The imidazo[2,1-b]thiazole core is constructed via cyclization of a thiazolium bromide intermediate. For example, 2-amino-3-[(4-bromobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide undergoes cyclization in refluxing ethanol to yield ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetate hydrobromide. Adapting this method, the 3-methyl group is introduced by substituting the ethyl ester with methyl iodide under basic conditions, followed by hydrolysis to the carboxylic acid.
Alternative Cyclization Strategies
A benzo-[d]-imidazo[2,1-b]thiazole derivative was synthesized by reacting a substituted benzimidazole with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux. This method emphasizes the importance of electron-withdrawing groups (e.g., nitro) on the aryl ring to direct cyclization regioselectivity.
Methylation at Position 3
Nucleophilic Alkylation
The 3-methyl group is introduced via alkylation of a thiolate intermediate. Treatment of 3-mercaptoimidazo[2,1-b]thiazole with methyl iodide in DMF at 50°C for 6 h provides the methylated product in 70–75% yield. Potassium carbonate is used as a base to deprotonate the thiol group selectively.
Reductive Methylation
An alternative approach involves reductive amination using formaldehyde and sodium cyanoborohydride in methanol. This method is less common but avoids harsh alkylating agents.
Carboxamide Formation
Carboxylic Acid Activation
The ester intermediate (e.g., ethyl 3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylate) is hydrolyzed to the carboxylic acid using LiOH in THF/water. The acid is then activated with HATU and N,N-diisopropylethylamine (DIPEA) in DMF to form the reactive acyloxyphosphonium intermediate.
Amide Coupling with Benzylamine
The activated acid reacts with benzylamine (1.2 equiv) at room temperature for 12 h to yield the target carboxamide. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the product in 65–70% yield.
Optimization and Characterization
Reaction Monitoring
Progress is tracked using TLC (silica gel 60 F₂₅₄) and HPLC (C18 column, acetonitrile/water gradient). The nitro group’s strong UV absorption at 270 nm facilitates detection.
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, imidazo-H), 8.26–7.32 (m, 8H, Ar-H), 4.47 (s, 2H, CH₂Ph), 2.28 (s, 3H, CH₃).
Challenges and Alternative Routes
Regioselectivity in Nitration
Direct nitration often produces para-substituted byproducts. Using a pre-functionalized 3-nitrophenylboronic acid in cross-coupling avoids this issue.
Stability of Intermediates
The thiazolium bromide intermediate is hygroscopic and requires anhydrous conditions during storage.
Scale-Up Considerations
Q & A
Q. What are the common synthetic routes for N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide and its derivatives?
The synthesis typically involves multi-step protocols:
- Step 1 : Cyclization of precursors (e.g., 2-aminothiazoles or imidazole intermediates) to form the imidazo[2,1-b]thiazole core.
- Step 2 : Functionalization via nucleophilic substitution (e.g., nitrophenyl group introduction) or coupling reactions (e.g., carboxamide formation using benzylamine derivatives).
- Step 3 : Purification via column chromatography or recrystallization. Key solvents include DMF or dichloromethane, with catalysts like triethylamine or palladium complexes .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions and purity (e.g., methoxy group at δ 3.8 ppm, nitrophenyl protons as doublets).
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z 408.43).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages to validate stoichiometry .
Q. What initial biological screening assays are recommended for this compound?
Prioritize assays aligned with structural analogs:
- Anticancer : Cytotoxicity against HeLa, MCF-7, or A549 cell lines via MTT assays (IC values).
- Antimicrobial : Minimum inhibitory concentration (MIC) testing against E. coli or S. aureus.
- Enzyme Inhibition : Screening against kinases or microbial targets (e.g., Mycobacterium tuberculosis pantothenate synthetase) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities across studies?
Discrepancies may arise from:
- Substituent Effects : Compare activities of analogs with varying groups (e.g., methoxy vs. nitro substitutions).
- Assay Conditions : Standardize protocols (e.g., cell line passage number, incubation time).
- Purity : Validate compound purity via HPLC (>95%) before testing .
Q. What strategies optimize reaction yields during synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20%.
- Catalyst-Free One-Pot Methods : Eliminate metal contaminants using aryl glyoxal and 2-aminobenzothiazole in ethanol.
- Flow Chemistry : Enhances scalability and reproducibility for multi-step reactions .
Q. How to conduct structure-activity relationship (SAR) studies for this compound?
- Derivative Synthesis : Modify substituents (e.g., benzyl group → cyclohexane or cyclopropane carboxamide).
- Biological Testing : Correlate substituent electronic effects (e.g., electron-withdrawing nitro groups) with activity.
- Statistical Analysis : Use multivariate regression to identify critical structural features .
Q. Which computational methods predict target interactions and reactivity?
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding modes with kinases or microbial enzymes.
- Density Functional Theory (DFT) : Calculate electrostatic potentials to predict nucleophilic/electrophilic sites.
- MD Simulations : Assess binding stability over 100-ns trajectories .
Q. How to determine the compound’s binding mechanism with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., K ).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- X-Ray Crystallography : Resolve co-crystal structures with target proteins .
Q. How to address solubility and stability challenges in biological assays?
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for improved bioavailability.
- Stability Studies : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) .
Q. What analytical methods ensure batch-to-batch consistency and purity?
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm).
- Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values.
- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
